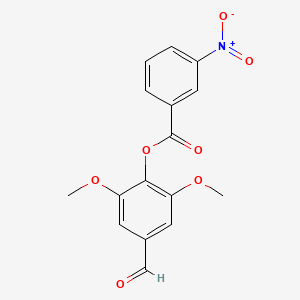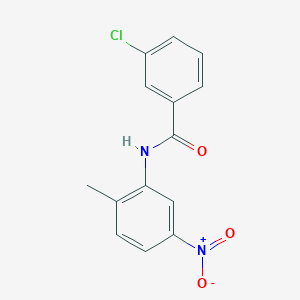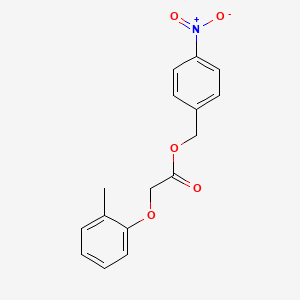
4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate is not fully understood. However, it is believed that this compound may exert its anticancer effects by inducing apoptosis in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate has anticancer effects in vitro. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. However, the effects of this compound on normal cells are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been extensively studied for its potential applications in various fields, which makes it a valuable tool for researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate. One area of research is the development of new synthetic methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, more research is needed to explore the potential applications of this compound in various fields, such as organic chemistry and medicinal chemistry.
In conclusion, 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate involves the reaction of 4-formyl-2,6-dimethoxyphenol with 3-nitrobenzoyl chloride in the presence of a catalyst. The resulting product is a yellow powder that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate has been extensively studied for its potential applications in various fields. In the field of organic chemistry, this compound is used as a building block for the synthesis of other compounds. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-22-13-6-10(9-18)7-14(23-2)15(13)24-16(19)11-4-3-5-12(8-11)17(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAHFEGURDSZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4-fluorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B5869014.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)
![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)

![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)
